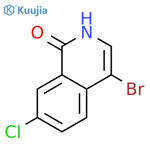- Preparation of macrocyclic compounds as hepatitis c virus inhibitors, World Intellectual Property Organization, , ,
Cas no 953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline)

953421-74-4 structure
商品名:4-Bromo-1,7-dichloro-isoquinoline
CAS番号:953421-74-4
MF:C9H4BrCl2N
メガワット:276.944759368896
MDL:MFCD20528290
CID:2106979
PubChem ID:57590885
4-Bromo-1,7-dichloro-isoquinoline 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1,7-dichloroIsoquinoline
- Isoquinoline, 4-broMo-1,7-dichloro-
- 4-Bromo-1,7-dichloro-isoquinoline
- MPNVIJOSWLWNKA-UHFFFAOYSA-N
- Isoquinoline,4-bromo-1,7-dichloro-
- 4-Bromo-1,7-dichloroisoquinoline (ACI)
- F52293
- EN300-397941
- 953421-74-4
- DA-00240
- AKOS037644202
- (3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester
- SCHEMBL2617537
- [R-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester; (3R,5R,E)-t-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- MFCD20528290
- 194934-98-0
- AS-48660
- SB40214
- CS-M1530
-
- MDL: MFCD20528290
- インチ: 1S/C9H4BrCl2N/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H
- InChIKey: MPNVIJOSWLWNKA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C2C(C(=CN=C2Cl)Br)=CC=1
計算された属性
- せいみつぶんしりょう: 274.89042g/mol
- どういたいしつりょう: 274.89042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 4.4
4-Bromo-1,7-dichloro-isoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A879456-1g |
4-Bromo-1,7-dichloroisoquinoline |
953421-74-4 | 97% | 1g |
$399.0 | 2025-02-21 | |
| TRC | B699415-5mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 5mg |
$ 75.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | D969097-500mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 95% | 500mg |
$610 | 2024-07-28 | |
| abcr | AB512626-100mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 100mg |
€402.00 | 2025-02-19 | |
| Enamine | EN300-397941-10.0g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 10g |
$5837.0 | 2023-05-29 | ||
| abcr | AB512626-100 mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 100mg |
€418.40 | 2023-06-14 | |
| TRC | B699415-50mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 50mg |
$ 356.00 | 2023-04-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0052-5g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 95% | 5g |
$1810 | 2023-09-07 | |
| abcr | AB512626-250 mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 250mg |
€610.50 | 2023-06-14 | |
| Enamine | EN300-397941-0.5g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 0.5g |
$1302.0 | 2023-05-29 |
4-Bromo-1,7-dichloro-isoquinoline 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, United States, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 4 h, rt → reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
リファレンス
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
リファレンス
- Preparation of proline-containing tripeptides as hepatitis C virus inhibitors, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Substituted triazoloquinazolinones as inhibitors of checkpoint kinase CHK1 in the treatment of cancer, United States, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
リファレンス
- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C
リファレンス
- The Discovery of Asunaprevir (BMS-650032), An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection, Journal of Medicinal Chemistry, 2014, 57(5), 1730-1752
合成方法 8
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 1 h, rt → reflux; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
リファレンス
- Preparation of tripeptides incorporating deuterium as inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
4-Bromo-1,7-dichloro-isoquinoline Raw materials
4-Bromo-1,7-dichloro-isoquinoline Preparation Products
4-Bromo-1,7-dichloro-isoquinoline 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline) 関連製品
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 5587-61-1(Triisocyanato(methyl)silane)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:953421-74-4)4-Bromo-1,7-dichloro-isoquinoline

清らかである:99%/99%
はかる:250mg/1g
価格 ($):259.0/808.0
